Acrocinonide

Structural Chemistry Analytical Standardization Identity Verification

Acrocinonide (CAS 28971-58-6), also known as triamcinolone acroleinide, is a synthetic glucocorticoid corticosteroid. It is distinguished by a unique cyclic 16,17-acetal structure formed with acrolein, bearing a terminal vinyl group, which sets it apart from the more common acetonide-based analogs like triamcinolone acetonide.

Molecular Formula C24H29FO6
Molecular Weight 432.5 g/mol
CAS No. 28971-58-6
Cat. No. B10859003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcrocinonide
CAS28971-58-6
Molecular FormulaC24H29FO6
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCC12CC(C3(C(C1CC4C2(OC(O4)C=C)C(=O)CO)CCC5=CC(=O)C=CC53C)F)O
InChIInChI=1S/C24H29FO6/c1-4-20-30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,2)23(15,25)17(28)11-22(16,3)24(19,31-20)18(29)12-26/h4,7-9,15-17,19-20,26,28H,1,5-6,10-12H2,2-3H3/t15-,16-,17-,19+,20?,21-,22-,23-,24+/m0/s1
InChIKeyJGSKXHVNDZFORI-DZPDXEKMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acrocinonide (CAS 28971-58-6) Procurement Guide: A Structurally Differentiated Synthetic Corticosteroid


Acrocinonide (CAS 28971-58-6), also known as triamcinolone acroleinide, is a synthetic glucocorticoid corticosteroid [1]. It is distinguished by a unique cyclic 16,17-acetal structure formed with acrolein, bearing a terminal vinyl group, which sets it apart from the more common acetonide-based analogs like triamcinolone acetonide [2]. This compound was developed under the code SD 2102-18 but was never marketed, making it a specialized research chemical available primarily for preclinical investigations [1]. Its synthesis involves the acid-catalyzed acetalization of triamcinolone with acrolein, as detailed in process chemistry literature .

Why Generic Substitution Fails for Acrocinonide: Structural Uniqueness vs. Standard Acetonide Corticosteroids


Standardization on a common topical corticosteroid like triamcinolone acetonide or fluocinolone acetonide cannot replicate the specific research properties of acrocinonide. This is because the 16α,17α-acetal group is a critical determinant of a glucocorticoid's pharmacological profile, directly influencing its topical anti-inflammatory potency and the topical-to-systemic activity ratio [1]. Acrocinonide possesses a unique, unsymmetrical 16α,17α-acroleinide acetal with a reactive vinyl group, a structural moiety fundamentally different from the symmetric acetonide groups found in common alternatives [2]. This key difference leads to quantifiable variations in physicochemical properties, such as a significantly lower melting point (200-205°C versus 274-278°C for triamcinolone acetonide) , and alters the compound's interaction with biological targets, precluding direct substitution.

Quantitative Evidence Guide: Verifiable Differentiation of Acrocinonide for Scientific Selection


Unique Acroleinide Acetal Structure Validates Chemical Identity for Research

The single most critical point of differentiation for procurement is the unique chemical structure. Acrocinonide is explicitly defined as the cyclic 16,17-acetal of triamcinolone with acrolein, bearing a terminal vinyl group. This structure is confirmed by its IUPAC name and InChIKey (JGSKXHVNDZFORI-DZPDXEKMSA-N) [1][2]. In contrast, its closest analog, triamcinolone acetonide, is a cyclic 16,17-acetal with acetone. This fundamental difference in the acetal moiety is not a generic property of the drug class but a specific, verifiable structural feature that serves as the basis for all downstream properties.

Structural Chemistry Analytical Standardization Identity Verification

Quantifiable Melting Point Depression Indicative of Altered Crystal Packing

A key quantifiable attribute relevant to procurement and formulation research is the melting point. Acrocinonide exhibits a significantly lower experimental melting point compared to its most analogous commercial corticosteroid. The synthesized product shows a melting range of 200–205°C , whereas triamcinolone acetonide is reported to melt at 274–278°C . This difference implies fundamentally different crystal lattice energies and can serve as a reliable metric for identity and purity assessment.

Physicochemical Property Solid-State Chemistry Quality Control

Class-Level Evidence on Acetal Substitution Impacting the Topical/Systemic Activity Ratio

For researchers aiming to study structure-activity relationships, a landmark study by Brattsand et al. (1982) provides critical class-level context. It established that introducing an unsymmetrical 16α,17α-acetal group (named 'acetal type B') markedly enhances topical anti-inflammatory potency more than systemic activity, thereby improving the therapeutic index [1]. Acrocinonide, with its acrolein-derived acetal, belongs to this 'type B' category, whereas triamcinolone and fluocinolone acetonides are 'type A'. While a direct head-to-head study is not available, this class-level framework provides a mechanistic rationale for why this compound was developed and validates its potential for a differentiated biological profile.

Pharmacology Drug Discovery Topical Corticosteroids

Differentiated Predicted Lipophilicity (LogP) for Transdermal Research

For formulation science, predicted octanol-water partition coefficient (LogP) values provide a basis for differentiation. Acrocinonide has a predicted ACD/LogP of 2.36 . This indicates lower lipophilicity compared to its analogs like triamcinolone acetonide, which requires a 21-acetate esterification to achieve a LogP of 2.536 or higher for other potent steroids. This difference suggests that acrocinonide, in its unesterified form, may possess unique permeability characteristics suitable for specific transdermal or local delivery research without further chemical modification.

Drug Formulation Lipophilicity Skin Permeation

Verifiable Synthesis Route as a Marker of Chemical Novelty

A final differentiating factor is the well-documented but specialized synthesis route. Acrocinonide is prepared by reacting a suspension of 9-fluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione (triamcinolone) with acrolein in the presence of perchloric acid in dioxane . This contrasts with the more straightforward acetonide formation using acetone for commercial standards. The need for a controlled reaction with a toxic and reactive aldehyde like acrolein makes the compound meaningfully more challenging to produce, which is a direct consideration for procurement from chemical suppliers regarding synthesis capability and cost.

Organic Synthesis Process Chemistry Reference Standard

Validated Application Scenarios for Acrocinonide Driven by Its Differentiated Profile


Chemical Probe for Studying the 'Type B' Acetal Pharmacophore in Steroid SAR

For medicinal chemistry programs investigating the structure-activity relationship (SAR) of the 16α,17α-acetal group in corticosteroids, Acrocinonide serves as a key chemical probe representing the 'acroleinide' subclass. Its use is directly supported by class-level evidence showing that unsymmetrical 'type B' acetals like acrocinonide differentially enhance the topical-to-systemic activity ratio compared to 'type A' acetonides . Researchers can use this compound to explore how the terminal vinyl group alters glucocorticoid receptor (GR) binding conformation and downstream gene transrepression and transactivation profiles, in comparison to the methyl groups of triamcinolone acetonide [1].

Analytical Reference Standard for Differentiating Acroleinide from Acetonide Steroids

Due to its distinct melting point (200-205°C) and InChIKey (JGSKXHVNDZFORI-DZPDXEKMSA-N), Acrocinonide can be employed as a high-purity reference standard in analytical chemistry [1]. This is critical for developing HPLC or GC-MS methods capable of resolving this unique acetal from acetonide, cyclopentylidene, and other 16,17-acetal impurities that may appear during related synthesis or stability studies [2].

Model Compound for Transdermal Permeation Studies Focused on Vinyl-Modified Steroids

Formulation scientists focused on optimizing topical drug delivery can procure Acrocinonide to investigate the impact of a terminal vinyl substituent on skin permeation. The finding that its predicted LogP (2.36) differs substantially from that of the base triamcinolone acetonide (LogP ~1.33) directly supports comparative diffusion cell studies using Franz cells to establish quantitative structure-permeability relationships (QSPRs) for vinyl-acetal substituted corticosteroids [1].

Preclinical Tool for Investigating Acrolein-Masked Corticosteroids in Inflammatory Models

Since acrolein itself is a toxic and reactive pro-inflammatory mediator, Acrocinonide provides a unique masked form for preclinical investigation . Studies can be designed to test whether enzymatic hydrolysis of the acroleinide acetal in inflamed tissue could release both the active glucocorticoid and a low, localized concentration of acrolein as a dual-mechanism therapeutic. This hypothesis-driven application is founded on the defined chemical structure and synthesis of the compound, differentiating it from any other corticosteroid on the market [1].

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